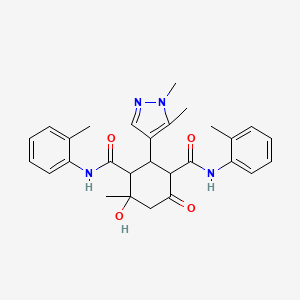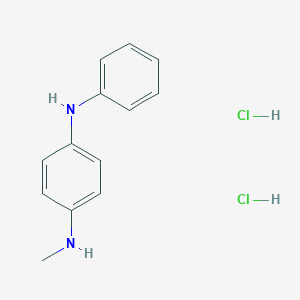
N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 2355385-15-6 . It has a molecular weight of 271.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code of “this compound” is1S/C13H14N2.2ClH/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12;;/h2-10,14-15H,1H3;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 271.19 . The InChI Code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride and its derivatives have been studied for their potential as corrosion inhibitors. In particular, research focusing on Schiff base compounds derived from this chemical shows promise in protecting mild steel against corrosion in acidic environments. These studies indicate that such compounds can efficiently inhibit corrosion, with some derivatives showing superior performance compared to the parent compound (Nor Hashim, Kassim, & Mohd, 2012).
Electrochromic Materials
This compound related compounds have been explored in the synthesis of electrochromic materials. For instance, electropolymerization of derivatives of this compound has led to the development of conducting polymers with significant electrochromic properties, displaying a range of colors under different electrical potentials and demonstrating high optical contrasts (Ouyang, Wang, & Zhang, 2011).
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound have been used in the development of materials for organic light-emitting diodes (OLEDs). These compounds, particularly those with bipolar characteristics, have been effective as host materials in yellow phosphorescent OLEDs, contributing to improved current and power efficiencies in these devices (Braveenth et al., 2020).
Antibacterial and Anticancer Potential
Some derivatives of this compound have shown antibacterial activities. Computational studies on these compounds have highlighted their potential interactions with bacterial and cancer-related proteins, suggesting possible applications in treating bacterial infections and cancer (A. P, 2019).
Electronic and Optical Materials
This compound and its derivatives have been utilized in synthesizing materials with special electronic and optical properties. For instance, they have been involved in the creation of polymers with specific thermal, photophysical, electrochemical, and electrochromic characteristics, useful in various high-tech applications (Cheng, Hsiao, Su, & Liou, 2005).
Wirkmechanismus
Target of Action
Similar compounds have been synthesized as crosslinking agents and are used to prepare polymers by forming amide bonds between two reactants .
Mode of Action
The compound interacts with its targets through the formation of amide bonds. This is achieved by the diamine reacting with the hydroxyl group of one reactant and the carbonyl group of another reactant to form a new bond .
Result of Action
The compound’s role as a crosslinking agent suggests it may influence the structure and properties of polymers .
Eigenschaften
IUPAC Name |
1-N-methyl-4-N-phenylbenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12;;/h2-10,14-15H,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDTYVWZJVTCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide](/img/structure/B2469720.png)
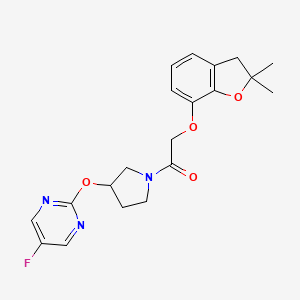

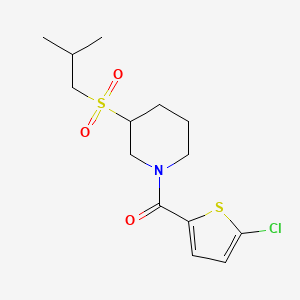
![(E)-3-(but-2-en-1-yl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2469729.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2469731.png)
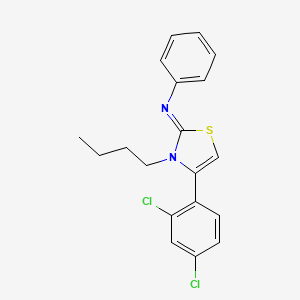
![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)
![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)

